molecular formula C4H8O2 B1280994 Butyric acid-4,4,4-d3 CAS No. 36789-14-7

Butyric acid-4,4,4-d3

Cat. No. B1280994
CAS RN: 36789-14-7
M. Wt: 91.12 g/mol
InChI Key: FERIUCNNQQJTOY-FIBGUPNXSA-N
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Description

Butyric acid-4,4,4-d3 is a derivative of butyric acid, which is a straight-chain saturated fatty acid . It is a variant of butyric acid where three hydrogen atoms are replaced by deuterium .


Molecular Structure Analysis

The molecular formula of Butyric acid-4,4,4-d3 is C4H8O2 . The InChI representation is InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3 . The exact mass is 91.071259732 g/mol .

Scientific Research Applications

Biotechnology and Biofuels

In biotechnology, Butyric acid-4,4,4-d3 is used to study metabolic pathways and fermentation processes. It’s particularly significant in the production of biofuels where researchers use it to trace and optimize the biochemical conversion of biomass into butyric acid, a precursor for biofuel production .

Pharmaceuticals

The stable isotope label of Butyric acid-4,4,4-d3 allows for detailed pharmacokinetic and pharmacodynamic studies. It’s used in drug development for tracking the absorption, distribution, metabolism, and excretion (ADME) of butyric acid-based drugs .

Food Industry

In food science research, Butyric acid-4,4,4-d3 helps in understanding the flavor profiles and fermentation processes. It’s used to study the impact of butyric acid on food preservation, flavor enhancement, and as an additive in dairy products .

Animal Feed and Agriculture

Butyric acid-4,4,4-d3 is utilized in agricultural research to improve livestock health and productivity. It’s used to study the effects of butyric acid on gut health, nutrient absorption, and overall performance in poultry and other farm animals .

Environmental Science

Researchers use Butyric acid-4,4,4-d3 to track environmental biodegradation processes. It helps in studying the role of butyric acid in carbon cycles and its breakdown by microbial communities in various ecosystems .

Chemical Industry

In the chemical industry, Butyric acid-4,4,4-d3 is important for tracing the synthesis pathways of butyric acid derivatives. It’s used to optimize production processes and to develop more sustainable methods of synthesis from renewable resources .

Safety And Hazards

Butyric acid-4,4,4-d3 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Future Directions

The potential therapeutic implications of butyric acid, from which Butyric acid-4,4,4-d3 is derived, are still being explored. Its impact on epigenetic mechanisms could lead to more specific and efficacious therapeutic strategies for the prevention and treatment of different diseases . Further clinical studies are needed to determine if butyrate administration alone is an effective therapeutic treatment for IBD .

properties

IUPAC Name

4,4,4-trideuteriobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERIUCNNQQJTOY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480869
Record name Butyric acid-4,4,4-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyric acid-4,4,4-d3

CAS RN

36789-14-7
Record name Butyric acid-4,4,4-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 36789-14-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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